molecular formula C4H2N2S B1581028 ISOTHIAZOLE-4-CARBONITRILE CAS No. 3912-37-6

ISOTHIAZOLE-4-CARBONITRILE

Cat. No.: B1581028
CAS No.: 3912-37-6
M. Wt: 110.14 g/mol
InChI Key: OCYPFRDEUKBLNI-UHFFFAOYSA-N
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Description

ISOTHIAZOLE-4-CARBONITRILE is a heterocyclic compound that contains a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound has gained significant attention in the scientific community due to its potential biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: ISOTHIAZOLE-4-CARBONITRILE can be synthesized through various methods. One common method involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride, yielding 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromothis compound) in moderate yields . Another method involves the treatment of 5,5-dithiobis(3-halo-4-isothiazolecarbonitrile) with a halogenating agent (chlorine or bromine), followed by mild heating to induce cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: ISOTHIAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Halogenation and nucleophilic substitution reactions are common, where halogen atoms or other nucleophiles replace hydrogen atoms on the isothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as thiols or amines, are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated isothiazoles and various substituted derivatives.

Scientific Research Applications

ISOTHIAZOLE-4-CARBONITRILE has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential antiviral activity against human rhinoviruses, making it a candidate for antiviral drug development.

    Medicine: Its derivatives are being explored for their potential use as antifungal and antibacterial agents.

    Industry: this compound and its derivatives are used in the development of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

    3,5-Dichloro-4-isothiazolecarbonitrile: This compound shares a similar structure but has chlorine atoms at the 3 and 5 positions.

    3,5-Bis((2-oxopropyl)thio)-4-isothiazolecarbonitrile: This derivative has additional thio and oxo groups, making it structurally more complex.

Uniqueness: ISOTHIAZOLE-4-CARBONITRILE is unique due to its simple structure and the presence of a nitrile group, which imparts distinct reactivity and biological activity

Properties

IUPAC Name

1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYPFRDEUKBLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192371
Record name 4-Isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3912-37-6
Record name 4-Isothiazolecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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